molecular formula C10H19NO4S B1470127 [1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid CAS No. 1501743-30-1

[1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid

Cat. No.: B1470127
CAS No.: 1501743-30-1
M. Wt: 249.33 g/mol
InChI Key: LQOMAXVRZAHBOK-UHFFFAOYSA-N
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Description

“[1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid” is a compound that involves a piperidine moiety . Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . The most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation of Sulfonate Derivatives

One of the primary applications of sulfonate derivatives like [1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid involves their synthesis and evaluation for antimicrobial properties. Fadda et al. (2016) described the use of 1,3-propane sultone as a chemical intermediate to introduce sulfopropyl groups into heterocyclic molecules. This process enhances the water solubility and anionic character of these molecules. The study synthesized novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups with potential biological activity. The antimicrobial and antifungal activities of these synthesized compounds, such as 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, were evaluated, with some showing high activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Strategy for Controlling Polymorphism in Pharmaceutical Compounds

Another significant application is in controlling polymorphism in pharmaceutical compounds. Takeguchi et al. (2015) explored the polymorphism of ASP3026, a compound that includes a propane-2-sulfonyl moiety. The study aimed to control the crystallization process parameters to obtain desired polymorphs for solid formulations. The findings showed that temperature control could selectively yield specific polymorphs, which is crucial for process development in pharmaceutical manufacturing (Takeguchi et al., 2015).

Mechanism of Action

Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3 -hybridized carbon .

Safety and Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of piperidine derivatives in the pharmaceutical industry .

Properties

IUPAC Name

2-(1-propan-2-ylsulfonylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-8(2)16(14,15)11-5-3-9(4-6-11)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOMAXVRZAHBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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